2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is a synthetic organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with a nitrile and ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable phenyl precursor to introduce the chloro and fluoro substituents. This is followed by a Friedel-Crafts acylation to introduce the ketone group. The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its potential interactions with biological targets can be explored to design drugs with specific therapeutic effects.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a pharmacophore. Its ability to interact with various enzymes and receptors could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile exerts its effects depends on its interaction with molecular targets. The nitrile and ketone groups can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The chloro and fluoro substituents can enhance the compound’s lipophilicity, affecting its bioavailability and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
- 2-(2-Fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
- 2-(2-Chloro-6-fluorophenyl)-4-phenyl-4-oxobutanenitrile
Uniqueness
Compared to similar compounds, 2-(2-Chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2FNO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)16-13(18)2-1-3-14(16)19/h1-7,11H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBAGYZSZACMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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